molecular formula C16H13ClINO2 B2561499 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzonitrile CAS No. 694507-23-8

4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzonitrile

Cat. No. B2561499
M. Wt: 413.64
InChI Key: OHAFSOKZSNNVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[(2-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde” is a unique chemical provided by Sigma-Aldrich . It’s part of a collection of unique chemicals for early discovery researchers . The empirical formula is C16H14ClIO3 and the molecular weight is 416.64 .


Molecular Structure Analysis

The empirical formula for “4-[(2-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde” is C16H14ClIO3 . The molecular weight is 416.64 .

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . They do not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClINO2/c1-2-20-15-8-11(9-19)7-14(18)16(15)21-10-12-5-3-4-6-13(12)17/h3-8H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAFSOKZSNNVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)I)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzonitrile

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